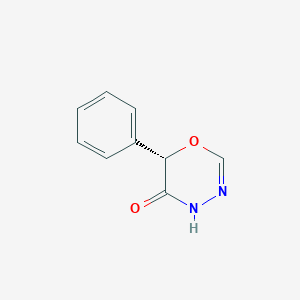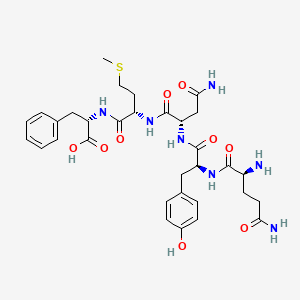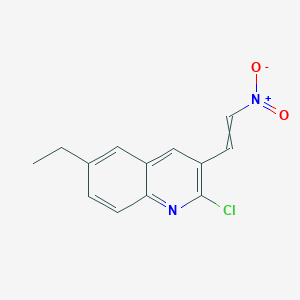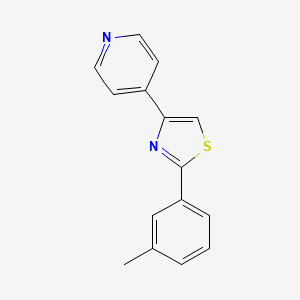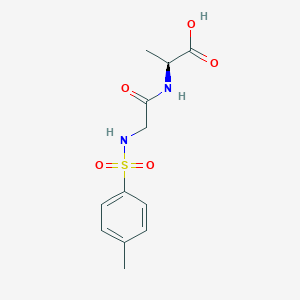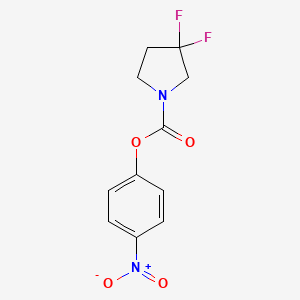
2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin ist eine heterocyclische Verbindung, die sowohl einen Oxadiazolring als auch einen Morpholinring enthält. Der Oxadiazolring ist für seine vielfältigen biologischen Aktivitäten bekannt, während der Morpholinring ein häufiges Strukturmotiv in der medizinischen Chemie ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer.Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Aceton und Katalysatoren wie wasserfreiem Kaliumcarbonat .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die allgemeinen Prinzipien der großtechnischen organischen Synthese, wie z. B. die Optimierung der Reaktionsbedingungen, die Verwendung von kontinuierlichen Fließreaktoren und Reinigungsverfahren wie Kristallisation und Chromatographie, wären anwendbar.
Chemische Reaktionsanalyse
Reaktionstypen
2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Oxadiazol-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Oxadiazolring oder den Morpholinring modifizieren.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere am Oxadiazolring.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxadiazol-N-Oxide liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Oxadiazolring einführen können .
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung hat sich als potenzielles antimikrobielles und anticancer-Mittel gezeigt, da sie mit biologischen Zielen interagieren kann.
Medizin: Es wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere wegen seiner anticancer- und antimikrobiellen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es Enzyme hemmen oder mit DNA interagieren, was zu seinen antimikrobiellen und anticancer-Effekten führt. Die genauen Pfade und molekularen Zielstrukturen werden noch untersucht, aber die Struktur der Verbindung deutet darauf hin, dass sie Wasserstoffbrückenbindungen bilden und mit verschiedenen Biomolekülen interagieren kann .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the morpholine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can form hydrogen bonds and interact with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazol
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamin
Einzigartigkeit
2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin ist einzigartig aufgrund des Vorhandenseins sowohl des Oxadiazol- als auch des Morpholinrings, die unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine |
InChI |
InChI=1S/C7H11N3O2/c1-5-9-7(12-10-5)6-4-8-2-3-11-6/h6,8H,2-4H2,1H3 |
InChI-Schlüssel |
HNKZDNYVECSROR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=N1)C2CNCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12637619.png)



